Benzyl (3-bromo-5-nitrophenyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Contemporary Organic and Medicinal Chemistry
The carbamate functional group is a bioisostere of the amide bond, offering enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic agents. This stability, coupled with the ability to participate in hydrogen bonding, makes carbamates integral components in the design of peptidomimetics and other bioactive molecules. In organic synthesis, the carbamate group serves as a versatile directing group and a protective group for amines, facilitating complex molecular transformations with high selectivity.
Overview of Substituted Benzyl (B1604629) Carbamates in Heterocyclic and Aromatic Systems
Substituted benzyl carbamates are widely employed in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and natural products. The benzyl portion of the carbamate can be readily cleaved under various conditions, providing a strategic advantage in multi-step synthetic sequences. Furthermore, the electronic nature of the substituents on the aromatic ring of N-aryl carbamates can be modulated to fine-tune the reactivity and properties of the molecule, making them valuable intermediates in the functionalization of aromatic systems. Research has shown that lithiated O-benzyl carbamates bearing an N-aryl substituent can undergo a novel N to C aryl migration, providing a synthetic route to α,α-arylated alcohols manchester.ac.ukresearchgate.net.
Research Context of Benzyl (3-bromo-5-nitrophenyl)carbamate within Nitro- and Bromo-Substituted Aromatics
The presence of both nitro (-NO2) and bromo (-Br) substituents on the aromatic ring of this compound places it within a well-studied yet continuously evolving area of chemical research. Nitroaromatic compounds are pivotal precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals, largely due to the versatile reactivity of the nitro group, which can be reduced to an amino group. Bromo-substituted aromatics are also highly valuable in organic synthesis, particularly as substrates in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The specific 3,5-disubstitution pattern on the phenyl ring of the target compound suggests its potential utility in the synthesis of complex molecules where regiochemical control is paramount. The precursor, 3-bromo-5-nitroaniline (B1329233), is a known building block in organic synthesis.
While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests its role as a potential intermediate in the synthesis of more complex molecules. The carbamate moiety offers a protected form of the aniline (B41778) nitrogen, allowing for selective reactions at other positions of the aromatic ring or modifications of the nitro group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromo-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHYVDFMBLQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674407 | |
| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-75-8 | |
| Record name | Phenylmethyl N-(3-bromo-5-nitrophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development
Direct Carbamate (B1207046) Formation Approaches
Direct methods for the synthesis of Benzyl (B1604629) (3-bromo-5-nitrophenyl)carbamate typically involve the reaction of a substituted aniline (B41778) with a benzyl-containing carbonyl electrophile. These approaches are often the most straightforward but can be complicated by the reactivity of the starting materials.
Reaction of Substituted Nitroanilines with Benzyl Chloroformate
The reaction between 3-bromo-5-nitroaniline (B1329233) and benzyl chloroformate represents a classical and direct route to the target carbamate. In this reaction, the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate bond and the elimination of hydrogen chloride.
However, studies on the reaction of benzyl chloroformate with various substituted anilines have shown that the electronic properties of the aniline can significantly influence the reaction's outcome. furman.edutandfonline.comresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro and bromo substituents on the aniline ring, deactivates the amino group, making it less nucleophilic. This reduced reactivity can necessitate harsher reaction conditions. Furthermore, such substitutions, particularly at the ortho and para positions, have been found to promote a competing reaction pathway: N-benzylation, which yields an N-benzylated aniline instead of the desired N-carbobenzyloxy (Cbz) product. furman.edutandfonline.com In some cases, such as with 2-bromo-5-nitroaniline, N-benzylation has been observed as the exclusive outcome. tandfonline.comresearchgate.net This suggests that the direct synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate via this route may be challenging and could result in a mixture of products, requiring careful optimization to favor carbamate formation.
To maximize the yield of the desired carbamate and minimize the formation of the N-benzylated byproduct, meticulous optimization of the reaction parameters is essential. Key variables include temperature, solvent polarity, and the stoichiometry of the reactants and catalyst.
A systematic approach to optimization would involve screening various conditions to identify the ideal balance for favoring the desired reaction pathway. For instance, lower temperatures may reduce the rate of the competing N-benzylation reaction more than the desired carbamoylation. The choice of solvent can also play a critical role by influencing the solubility of reactants and stabilizing transition states differently for the two competing pathways.
Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound
| Parameter | Variation | Rationale |
| Temperature | 0 °C, Room Temperature, 50 °C, Reflux | Lower temperatures may favor the desired carbamate formation over the higher activation energy N-benzylation side reaction. |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane | Varying solvent polarity can alter the nucleophilicity of the aniline and the stability of reaction intermediates, potentially favoring one pathway over another. |
| Stoichiometry | 1.0, 1.1, 1.5 equivalents of Benzyl Chloroformate | Using a slight excess of benzyl chloroformate can help drive the reaction to completion, but a large excess may promote side reactions. |
The reaction between an aniline and benzyl chloroformate liberates hydrogen chloride (HCl). A base is required to neutralize this acidic byproduct, shifting the equilibrium towards product formation. The choice of base is critical as it can influence the reaction mechanism and selectivity.
Triethylamine (Et₃N): A common organic base that acts as an HCl scavenger. Its bulkiness can sometimes hinder its interaction with other reactants. It is typically used in stoichiometric amounts. tandfonline.com
Potassium Carbonate (K₂CO₃): An inorganic base that is effective in polar aprotic solvents like acetonitrile. nih.gov It is heterogeneous in many organic solvents, which can sometimes moderate the reaction rate.
Sodium Hydride (NaH): A strong, non-nucleophilic base that can deprotonate the aniline to form the corresponding anilide anion. This significantly increases the nucleophilicity of the nitrogen atom, potentially accelerating the desired reaction. However, the increased reactivity might also promote undesired side reactions if not carefully controlled.
Table 2: Comparison of Basic Catalysts in Carbamate Synthesis
| Base | Type | Mechanism of Action | Typical Solvent(s) | Key Considerations |
| Triethylamine (Et₃N) | Tertiary Amine (Organic) | Acts as an HCl scavenger, forming triethylammonium (B8662869) chloride. | Dichloromethane, THF | Soluble in most organic solvents; byproduct salt must be removed during workup. |
| Potassium Carbonate (K₂CO₃) | Inorganic Salt | Acts as an HCl scavenger. | Acetonitrile, DMF | Often used in heterogeneous mixtures; easily filtered off after reaction. |
| Sodium Hydride (NaH) | Hydride (Inorganic) | Strong, non-nucleophilic base; deprotonates the aniline to form a more potent nucleophile. | THF, Dioxane | Reacts violently with water; requires anhydrous conditions. The resulting anilide is highly reactive. |
Coupling Reactions Involving Activated Carbonyl Intermediates
To circumvent the challenges associated with the direct use of benzyl chloroformate, multi-step strategies involving activated carbonyl intermediates provide a more controlled and often higher-yielding alternative. These methods separate the activation step from the coupling step, allowing for milder reaction conditions and greater functional group tolerance.
4-Nitrophenyl chloroformate (4-NPC) is a widely used reagent for activating alcohols and amines. thieme-connect.comepa.gov The 4-nitrophenyl group is an excellent leaving group, making the resulting carbonates and carbamates highly susceptible to nucleophilic attack. researchgate.netbeilstein-journals.org This reactivity can be harnessed to synthesize this compound in a two-step sequence.
In the first step, benzyl alcohol is reacted with 4-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) to form a stable, often crystalline, benzyl 4-nitrophenyl carbonate intermediate. researchgate.netacs.org This activated mixed carbonate can be purified before being used in the subsequent step. In the second step, the purified benzyl 4-nitrophenyl carbonate is reacted with 3-bromo-5-nitroaniline. The amino group of the aniline displaces the 4-nitrophenoxide leaving group to furnish the final carbamate product with high purity. researchgate.netemerginginvestigators.org This method avoids the direct use of the more aggressive benzyl chloroformate with the sensitive aniline.
Table 3: Typical Reaction Conditions for Carbamate Synthesis via 4-NPC Activated Intermediate
| Step | Reactants | Base | Solvent | Temperature |
| 1. Activation | Benzyl Alcohol + 4-Nitrophenyl Chloroformate | Pyridine | Dichloromethane | 0 °C to Room Temp |
| 2. Coupling | Benzyl 4-nitrophenyl carbonate + 3-bromo-5-nitroaniline | Sodium Carbonate | tert-Butanol/Water or Dioxane | 50 °C to Reflux |
The use of mixed carbonates is a versatile strategy for carbamate synthesis, offering a safer alternative to phosgene-based reagents. nih.gov As described in the previous section, benzyl 4-nitrophenyl carbonate is a prime example of a mixed carbonate intermediate that is highly effective for this transformation. acs.org
Other activated carbonate systems can also be employed. For instance, an alcohol can be reacted with N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate intermediate. This activated species can then react with an amine to yield the desired carbamate. nih.gov This approach, similar to the 4-NPC method, relies on the formation of a stable, activated intermediate which then undergoes clean conversion to the carbamate upon reaction with the amine. The choice of activating agent allows for fine-tuning of reactivity and reaction conditions.
Protection Strategies for Amine Functionalities in Multi-Step Synthesis
In the course of complex, multi-step syntheses, the high reactivity and basicity of amine functionalities often necessitate their temporary protection. chem-station.comnih.gov Amines are nucleophilic and can react with a wide array of reagents, including electrophiles and oxidizing agents, leading to unwanted side reactions. researchgate.net To prevent this and ensure the desired chemical transformations occur elsewhere in the molecule, chemists employ protecting groups to mask the amine's reactivity. nih.govresearchgate.net
Carbamates are among the most effective and widely used protecting groups for amines, offering distinct advantages over alternatives like amides or sulfonamides due to the relative ease and mildness of their installation and subsequent removal. chem-station.commasterorganicchemistry.com The general strategy involves converting the reactive amine into a less nucleophilic carbamate, which is stable to a variety of reaction conditions. Once the other synthetic steps are complete, the carbamate can be selectively cleaved to regenerate the free amine. masterorganicchemistry.com
The utility of carbamate protection is enhanced by the availability of several common types, each with unique cleavage conditions. This allows for an "orthogonal" protection strategy, where multiple protecting groups on the same molecule can be removed selectively without affecting the others. chem-station.com Key examples include:
tert-butyloxycarbonyl (Boc): Installed using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under basic and hydrogenolysis conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (CbzCl), the Cbz group is resistant to acidic and basic conditions but is easily cleaved by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com
9-fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic and hydrogenation conditions but is removed by treatment with a mild amine base, such as piperidine. masterorganicchemistry.commasterorganicchemistry.com
This strategic use of carbamates is crucial in fields like peptide synthesis and the creation of complex molecules where precise control over reactive sites is paramount. chem-station.commasterorganicchemistry.com
| Protecting Group | Common Reagent | Key Stability | Cleavage Condition |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenation | Strong Acid (e.g., TFA) |
| Cbz | Benzyl chloroformate (CbzCl) | Acid, Base | Catalytic Hydrogenation |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenation | Amine Base (e.g., Piperidine) |
Advanced Carbamate Synthesis Techniques
The formation of the carbamate linkage in molecules such as this compound can be achieved through several advanced synthetic routes. These methods often generate key intermediates like isocyanates or utilize modern catalytic systems to build the desired structure.
Hofmann and Curtius Rearrangement Applications in Aryl Carbamate Synthesis
Rearrangement reactions provide a powerful pathway to synthesize aryl carbamates by first generating an aryl isocyanate intermediate, which is then "trapped" by an alcohol.
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is typically initiated with a reagent like bromine in a basic solution or a hypervalent iodine reagent. wikipedia.orgacs.orgbeilstein-journals.org The isocyanate generated can be intercepted by an alcohol, such as benzyl alcohol, to yield the corresponding benzyl carbamate. wikipedia.orgorganic-chemistry.org This method is effective for both aromatic and aliphatic amides. acs.orgorganic-chemistry.org
The Curtius rearrangement is a versatile and widely used thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgjove.com This method is particularly valuable for converting aromatic carboxylic acids into protected anilines (aryl carbamates). acs.org The process starts with the conversion of a carboxylic acid to an acyl azide, which then rearranges to the isocyanate. acs.orgnih.gov This highly reactive intermediate is not isolated but is trapped in situ with an alcohol. wikipedia.orgacs.org The reaction is known for its tolerance of a wide variety of functional groups, including halides and nitro groups, and it proceeds with complete retention of the migrating group's stereochemistry. acs.orgnih.gov
| Rearrangement | Starting Material | Key Intermediate | Trapping Agent | Product |
| Hofmann | Primary Amide | Isocyanate | Alcohol | Carbamate |
| Curtius | Acyl Azide (from Carboxylic Acid) | Isocyanate | Alcohol | Carbamate |
Reductive Carbonylation of Nitroaromatics for Carbamate Generation
Reductive carbonylation offers a direct and phosgene-free route for synthesizing carbamates from nitroaromatic compounds. researchgate.net This process involves the reaction of a nitroarene with carbon monoxide (CO) and an alcohol in the presence of a transition metal catalyst. researchgate.netacs.orgosti.gov The nitro group is reduced and carbonylated in a single step to form the carbamate linkage.
Catalytic systems based on palladium and ruthenium have proven to be highly effective for this transformation. acs.orgrsc.org For instance, ruthenium carbonyl complexes can catalyze the reductive carbonylation of aromatic nitro compounds to the corresponding carbamates with high selectivity. rsc.org Similarly, heterogeneous palladium catalysts, such as Pd on carbon (Pd/C) or more complex supported Pd catalysts, are efficient for the synthesis of carbamates and related ureas from nitroarenes. acs.orgrsc.org This method is an attractive alternative for industrial applications as it avoids the use of highly toxic phosgene (B1210022). researchgate.net
Carbonylation of Amines and Reaction of Alcohols with Isocyanates
Direct carbonylation of amines provides another pathway to carbamates. One such method involves reacting an amine with a carbonylating agent like dimethyl carbonate (DMC), often catalyzed by ionic liquids. sci-hub.se Another prominent approach is a three-component reaction between an amine, carbon dioxide, and an alkyl halide, which proceeds under mild conditions. organic-chemistry.org
The reaction of an alcohol with an isocyanate is one of the most fundamental and direct methods for carbamate synthesis. nih.govgoogle.com In this reaction, the nucleophilic alcohol attacks the electrophilic carbonyl carbon of the isocyanate. kuleuven.be The required 3-bromo-5-nitrophenyl isocyanate could be prepared beforehand, for instance, via a Curtius or Hofmann rearrangement of the corresponding carboxylic acid derivative or amide. Its subsequent reaction with benzyl alcohol would yield this compound directly. nih.gov The reactivity of the isocyanate is often enhanced by electron-withdrawing groups on the aromatic ring. nih.gov
Carbon Dioxide Alkylation Methods
Leveraging carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block represents a green and sustainable approach to carbamate synthesis. nih.govpsu.edu The general methodology involves a three-component coupling of an amine, CO₂, and an alkylating agent (e.g., an alkyl halide). organic-chemistry.orggoogle.com
The reaction mechanism is believed to proceed through the initial formation of a carbamic acid from the reaction of the amine and CO₂. nih.govrsc.org This intermediate is then deprotonated by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, to form a carbamate salt. nih.govgoogle.com This salt then acts as a nucleophile, attacking the alkylating agent to furnish the final carbamate product. nih.gov This method avoids pre-synthesized toxic reagents like phosgene or isocyanates. psu.eduacs.org
Catalytic Approaches for Carbamate Formation
Catalysis is central to many modern carbamate synthesis methods, enhancing efficiency, selectivity, and reaction conditions.
Transition Metal Catalysis: A variety of transition metals are employed. Palladium and ruthenium are key in reductive carbonylation reactions. acs.orgrsc.org Copper and zirconium complexes have been used to catalyze coupling reactions to form carbamates. organic-chemistry.org
Base Catalysis: Strong bases play a crucial role, particularly in CO₂-based methods. Cesium carbonate has been shown to be effective in promoting the three-component coupling of amines, CO₂, and halides. organic-chemistry.orgpsu.edugoogle.com Organic superbases like DBU are also widely used to capture CO₂ and facilitate the reaction. organic-chemistry.orgnih.gov
Organocatalysis: Beyond simple bases, more complex bifunctional organocatalysts have been developed to facilitate reactions like the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂. nih.gov These catalysts can stabilize intermediates and control stereochemistry. nih.govepa.gov
Other Metal Catalysts: Zinc-based catalysts have been reported for their effectiveness in promoting carbamate formation from CO₂ and for the reaction between isocyanates and alcohols. google.comnih.gov
These catalytic approaches are essential for developing milder, safer, and more sustainable routes to carbamates.
Zirconium(IV)-Catalyzed Exchange Processes
Zirconium(IV)-catalyzed exchange processes represent an efficient and environmentally benign alternative to traditional methods for carbamate synthesis, which often rely on hazardous reagents like phosgene. organic-chemistry.orgnih.gov This methodology involves the reaction of amines with dialkyl carbonates or other carbamates, catalyzed by a zirconium(IV) species, such as Zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄). organic-chemistry.org
The synthesis of this compound via this route would likely involve the reaction of 3-bromo-5-nitroaniline with a suitable benzyl carbonate, such as dibenzyl carbonate, in the presence of a Zr(IV) catalyst. The efficiency of these exchange reactions can be significantly enhanced by the use of additives. For carbamate synthesis, 2-hydroxypyridine (B17775) (HYP) has been shown to be an effective catalytic additive. organic-chemistry.orgacs.org
The reaction conditions are typically mild, with optimized procedures often involving heating at around 80°C. organic-chemistry.org This method is compatible with a variety of functional groups, which is advantageous given the presence of the bromo and nitro substituents on the aromatic ring of the target molecule.
Table 1: Key Features of Zirconium(IV)-Catalyzed Carbamate Synthesis
| Feature | Description | Reference |
| Catalyst | Typically Zirconium(IV) alkoxides, e.g., Zr(Ot-Bu)₄. | organic-chemistry.org |
| Reactants | Amines and dialkyl carbonates or other carbamates. | organic-chemistry.orgnih.gov |
| Additives | 2-hydroxypyridine (HYP) for carbamate synthesis. | organic-chemistry.orgacs.org |
| Advantages | Phosgene-free, environmentally friendly, high-yielding. | organic-chemistry.org |
| Conditions | Generally mild, with temperatures around 80°C. | organic-chemistry.org |
One-Pot Synthetic Procedures for N-Substituted Carbamates
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of N-substituted carbamates.
One such approach involves the in-situ generation of an isocyanate from a Boc-protected amine, which then reacts with an alcohol to furnish the desired carbamate. researchgate.net For the synthesis of this compound, this would entail the conversion of a Boc-protected 3-bromo-5-nitroaniline to the corresponding isocyanate, followed by trapping with benzyl alcohol. Another efficient one-pot procedure utilizes the Hofmann rearrangement of amides in the presence of N-bromoacetamide and a base to yield carbamates. organic-chemistry.org
A particularly relevant one-pot method is the three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org In the context of this compound, this would involve the reaction of 3-bromo-5-nitroaniline, carbon dioxide, and benzyl bromide in the presence of a base like cesium carbonate and a catalyst such as tetra-n-butylammonium iodide (TBAI). This approach is attractive due to its mild reaction conditions and the avoidance of N-alkylation byproducts. organic-chemistry.org
Zirconium(IV)-catalyzed processes can also be adapted into one-pot procedures. For instance, a carbamate can be prepared in situ from an amine and a carbonate, and then condensed with a second amine in the same reaction vessel to form a urea (B33335), demonstrating the potential for sequential one-pot transformations. acs.org
Table 2: Comparison of One-Pot Synthetic Strategies for Carbamates
| Strategy | Key Reagents | Advantages | Reference |
| From Boc-Amine | Boc-protected amine, alcohol, activating agents. | In-situ isocyanate generation. | researchgate.net |
| Hofmann Rearrangement | Amide, N-bromoacetamide, base, alcohol. | High yields for methyl and benzyl carbamates. | organic-chemistry.org |
| Three-Component Coupling | Amine, CO₂, halide, base (e.g., Cs₂CO₃), TBAI. | Mild conditions, avoids overalkylation. | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations
Influence of Electronic Effects on Carbamate (B1207046) Reactivity
The reactivity of a carbamate is significantly governed by the electronic nature of its substituents. In Benzyl (B1604629) (3-bromo-5-nitrophenyl)carbamate, the presence of potent electron-withdrawing groups on the phenyl ring dictates its chemical behavior.
Impact of Nitro Substitution on Alkylation and Substitution Reactions
The nitro group is characterized by its strong electron-withdrawing properties, which it exerts through both inductive and resonance effects. mdpi.com This profoundly influences the reactivity of the entire molecule. The electron density of the aromatic ring is significantly reduced, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions. mdpi.com
The primary impact of the nitro substituent on the carbamate moiety is the enhancement of the electrophilicity of the carbonyl carbon. This increased positive character makes the carbonyl group more susceptible to nucleophilic attack. nih.gov For instance, related compounds like p-nitrophenyl carbonates are known to be highly reactive towards nucleophiles such as amines and alcohols, readily undergoing substitution reactions to form new carbamates or carbonates. nih.govbeilstein-journals.org This heightened reactivity is directly attributable to the ability of the p-nitrophenyl group to stabilize the negative charge of the leaving phenoxide ion.
Furthermore, the nitro group itself can be a site of reaction, most notably reduction. The reduction of a nitro group to a hydroxylamine (B1172632) or an amine converts it from a strongly electron-withdrawing group to an electron-donating one. researchgate.net This electronic reversal can trigger subsequent fragmentation or rearrangement reactions. In the context of 4-nitrobenzyl carbamates, enzymatic reduction to the corresponding hydroxylamine leads to a self-immolative fragmentation that releases the parent amine, a strategy exploited in the design of bioreductive drugs. researchgate.netresearchgate.net The rate of this fragmentation is accelerated by electron-donating substituents on the benzyl ring, which stabilize the developing positive charge on the benzylic carbon during cleavage. researchgate.net
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Nitro Group (-NO₂) | Strongly electron-withdrawing (-I, -R) | Increases electrophilicity of the carbamate carbonyl; Activates the aryl ring for nucleophilic substitution; Enables reductive fragmentation pathways. mdpi.comresearchgate.net |
| Bromo Group (-Br) | Electron-withdrawing (-I), weakly deactivating | Contributes to the overall deactivation of the aryl ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon. |
Resonance and Conformational Analysis of the Carbamate Moiety
The carbamate functional group exhibits resonance, which imparts a partial double-bond character to the C–N bond. nih.gov This is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. Consequently, rotation around the C–N bond is restricted, leading to the possibility of cis and trans planar conformations. nih.gov The rotational barrier in carbamates is generally lower than in analogous amides due to electronic perturbations from the adjacent ester oxygen. nih.gov This additional oxygen atom also makes the carbamate carbonyl more electrophilic compared to an amide carbonyl. nih.gov
The conformation of the carbamate backbone is often planar to maximize π-electron delocalization. nih.gov The equilibrium between cis and trans isomers can be influenced by factors such as the solvent, temperature, and pH. nih.gov For the subject molecule, the strongly electron-withdrawing 3-bromo-5-nitrophenyl group attached to the nitrogen atom significantly influences the electronic distribution. It pulls electron density away from the nitrogen, which can reduce the C–N double bond character and potentially affect the rotational barrier and conformational preference. This withdrawal of electron density further increases the susceptibility of the carbonyl carbon to nucleophilic attack.
Hydrolytic Stability and Cleavage Mechanisms of Benzyl Carbamates
Benzyl carbamates are widely used as protecting groups for amines in organic synthesis, valued for their stability under various conditions and the specific methods available for their removal. chem-station.commasterorganicchemistry.comtotal-synthesis.com Their stability towards hydrolysis is a key aspect of their utility.
Base-Labile Protecting Group Characteristics and Deprotection Kinetics
The benzyl carbamate group, also known as the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection, particularly in peptide synthesis. masterorganicchemistry.comtotal-synthesis.com While its primary cleavage method is catalytic hydrogenolysis (H₂/Pd-C), it also exhibits lability under basic conditions. masterorganicchemistry.comtotal-synthesis.com
The base-catalyzed hydrolysis of carbamates proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. nih.govresearchgate.net This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the carbamate bond. The rate of this alkaline hydrolysis is dependent on the concentration of the hydroxide ion and therefore increases with pH. clemson.edu For monosubstituted carbamates, the mechanism can involve the formation of an isocyanate intermediate. nih.gov
Recent developments have introduced alternative nucleophilic deprotection protocols that operate under basic conditions. For example, treatment with 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) provides a mild method for cleaving Cbz groups, which is particularly useful for substrates containing functionalities that are sensitive to standard hydrogenolysis conditions. nih.govorganic-chemistry.orgchemistryviews.org
Factors Influencing Hydrolysis Rate and Selectivity
The rate and selectivity of benzyl carbamate hydrolysis are influenced by several factors, which are critical for their application as protecting groups.
pH: This is a dominant factor. Benzyl carbamates are generally stable in neutral and moderately acidic media but are susceptible to cleavage under strongly basic conditions (pH > 12). clemson.eduorganic-chemistry.orgmissouri.edu Alkaline hydrolysis typically becomes significant at pH levels above 7 or 8. clemson.edu
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis. clemson.edu
Electronic Effects: The electronic nature of the substituents on both the aryl and benzyl portions of the molecule has a strong influence. Electron-withdrawing groups on the N-aryl ring, such as the nitro and bromo groups in Benzyl (3-bromo-5-nitrophenyl)carbamate, increase the electrophilicity of the carbonyl carbon. This makes the carbamate more susceptible to nucleophilic attack by water or hydroxide, thereby accelerating the rate of hydrolysis.
Steric Hindrance: Steric bulk around the carbamate linkage can hinder the approach of a nucleophile, thus slowing down the rate of hydrolysis. nih.gov
Catalysis: Certain substances can catalyze the hydrolysis of carbamates. For example, some clay minerals have been shown to enhance the hydrolysis of specific carbamate pesticides. nih.gov
| Factor | Influence on Hydrolysis Rate of Benzyl Carbamates |
|---|---|
| pH | Rate increases significantly at high pH (alkaline conditions). clemson.edu Generally stable at neutral and acidic pH. organic-chemistry.org |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. clemson.edu |
| Electronic Effects | Electron-withdrawing groups on the N-aryl ring (like -NO₂ and -Br) increase the rate by making the carbonyl carbon more electrophilic. |
| Steric Effects | Increased steric hindrance around the carbamate moiety generally decreases the rate of hydrolysis. nih.gov |
Directed Metalation Group (DMG) Chemistry of Aryl Carbamates
Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on a Directed Metalation Group (DMG), which coordinates to a strong organolithium base and directs deprotonation to a nearby ortho position. nih.govnlc-bnc.ca
The aryl O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), is recognized as one of the most powerful DMGs. nih.govacs.org The general mechanism involves the coordination of an alkyllithium base to the heteroatoms of the carbamate. This positions the base to abstract a proton from the adjacent ortho position on the aromatic ring, forming a stabilized ortho-lithiated intermediate. nlc-bnc.caacs.org This intermediate can then be trapped by a wide variety of electrophiles to yield 1,2-disubstituted aromatic products with high regioselectivity. nih.gov
The subject compound, this compound, is an N-aryl carbamate. The application of DoM chemistry to N-aryl carbamates is more complex than to their O-aryl counterparts. A primary complication is the presence of the acidic N-H proton on the carbamate linkage. In the presence of a strong base like n-butyllithium, this proton would be abstracted far more readily than any aromatic C-H proton, forming a lithium amide species.
This resulting N-anion could potentially act as a DMG itself, directing a second deprotonation event at an ortho C-H position. However, the positions ortho to the carbamate group on the 3-bromo-5-nitrophenyl ring are C-2 and C-6. The C-6 proton is also ortho to the strongly electron-withdrawing nitro group, which would increase its kinetic acidity. The C-2 proton is ortho to the bromo group. A competitive deprotonation between these sites, and potentially the even more acidic C-4 proton situated between the two deactivating groups, would be likely. Therefore, achieving selective ortho-metalation directed by the N-carbamate group in this specific, highly substituted system would be synthetically challenging.
Ortho-Lithiation and Other Directed Lithiation Reactionsacs.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.net In this process, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. nih.govacs.org The aryl O-carbamate group is recognized as one of the most potent DMGs, often surpassing others in its directing capability. nih.govacs.orguwindsor.ca
For this compound, the carbamate group (-OCONH-Bn) is the dominant DMG. The general mechanism involves the coordination of the organolithium base (e.g., n-butyllithium) to the heteroatom of the carbamate, which facilitates the deprotonation of an adjacent carbon atom on the aromatic ring. nih.govacs.org This leads to the formation of an ortho-lithiated intermediate. nih.gov
The substitution pattern of this compound presents three potential sites for lithiation ortho to the carbamate group: C2, C4, and C6. The presence of the bromo and nitro groups introduces competing electronic and steric effects. However, the strength of the carbamate as a DMG typically ensures that lithiation occurs at one of the flanking positions (C2 or C6). The resulting lithiated species can then be trapped with various electrophiles to yield 1,2-disubstituted products. nih.govacs.org
| Parameter | Description | Relevance to this compound |
| Directing Group | Aryl O-Carbamate (-OCONH-Bn) | A powerful DMG that directs lithiation to the ortho positions (C2, C6). nih.govuwindsor.ca |
| Base | Organolithium reagents (e.g., n-BuLi, s-BuLi) or Lithium Amides (e.g., LDA) | Used at low temperatures (-78 °C) to effect deprotonation. nih.gov |
| Intermediate | Ortho-lithiated aryl carbamate | A reactive species that can be quenched with electrophiles. nih.gov |
| Products | Ortho-functionalized carbamates | Introduction of a wide range of substituents (e.g., silyl, acyl, alkyl groups) is possible. nih.govacs.org |
Anionic Ortho-Fries Rearrangement (AoF) and Directed Remote Metalation (DreM)acs.org
A significant reaction pathway for ortho-lithiated aryl carbamates is the Anionic ortho-Fries (AoF) rearrangement. wikipedia.org This process involves an intramolecular 1,3-O→C migration of the carbamoyl (B1232498) group from the oxygen atom to the lithiated carbon atom. rsc.org The result is the formation of a more stable lithium phenoxide, which upon workup yields an ortho-hydroxycarboxamide (a salicylamide (B354443) derivative). researchgate.netresearchgate.netorganic-chemistry.org
The AoF rearrangement is often a competitive reaction with the intermolecular electrophilic quench of the lithiated intermediate. uwindsor.carsc.org The outcome can be influenced by reaction conditions such as temperature. While many ortho-lithiated diethylcarbamates are stable at -78 °C, warming the reaction mixture can induce the rearrangement. uwindsor.ca In some cases, particularly with sterically hindered substrates, the rearrangement can be the exclusive reaction pathway even at very low temperatures. organic-chemistry.orgnih.gov
Directed remote metalation (DreM) is a related strategy where a DMG can influence deprotonation at a position further away than the ortho-position, such as in biaryl or polycyclic aromatic systems. nih.govacs.org For a single-ring substrate like this compound, classical DreM is less common, though the carbamate group can facilitate remote C-H functionalization through other catalytic pathways. rsc.org
Iterative Directed Ortho-Metalation (DoM) Sequences and Halogen Dance (HalD) Strategiesacs.org
The power of DoM can be extended through iterative sequences, allowing for the synthesis of polysubstituted aromatic compounds. nih.govacs.org Starting with this compound, a first DoM reaction followed by quenching with an electrophile would install a new substituent at an ortho-position (e.g., C2). The resulting product could potentially undergo a second DoM reaction at the remaining ortho-position (C6), enabling the introduction of a second, different electrophile. researchgate.net
The Halogen Dance (HalD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org This rearrangement is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org The HalD can be coupled with DoM strategies. nih.govacs.org In the case of this compound, initial lithiation at a position ortho to the carbamate could create an environment where the bromine atom at C3 migrates to an adjacent, more stable anionic center. wikipedia.orgclockss.org This process, often intermolecular, allows for functionalization at positions that are not directly accessible through initial deprotonation. whiterose.ac.uk The choice of base, solvent, and temperature can significantly influence the outcome of HalD reactions. wikipedia.org
Nucleophilic Behavior and Ring-Opening Reactions
The electron-deficient nature of the phenyl ring in this compound makes the carbamate's carbonyl carbon susceptible to nucleophilic attack.
Reaction with Amidine Bases (e.g., DBU, DBN) and Lactam Formationacs.org
Strong, non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can exhibit nucleophilic behavior towards highly electrophilic carbonyl centers. beilstein-journals.orgnih.gov Studies on p-nitrophenyl carbonates have shown that the imine nitrogen of DBU or DBN can attack the carbonyl carbon. nih.govbeilstein-journals.org This initial attack is followed by the elimination of the phenoxide leaving group. Subsequently, the iminium intermediate can be attacked by water, leading to the ring-opening of the DBU/DBN base and the formation of a lactam carbamate. nih.govbeilstein-journals.org
Given that the phenyl ring of this compound is highly activated by two electron-withdrawing groups, a similar reaction pathway is plausible. The electrophilicity of the carbamate carbonyl is enhanced, making it a target for nucleophilic attack by DBU or DBN. The reaction's success would depend on the leaving group ability of the benzyloxide compared to the p-nitrophenoxide in model systems. beilstein-journals.orgbeilstein-journals.org
Cyclization Reactions Involving Carbamate Intermediatesresearchgate.net
Carbamates are versatile functional groups that can participate in various cyclization reactions. nih.gov Intramolecular reactions can lead to the formation of cyclic products like oxazinanones or other lactams. iupac.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org This typically requires the presence of a nucleophilic moiety tethered to the carbamate-bearing molecule. The reaction proceeds via an initial intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization. iupac.org
For this compound, such cyclizations would necessitate prior functionalization to introduce a suitable internal nucleophile. For instance, reduction of the nitro group to an amine could create an intermediate poised for intramolecular cyclization onto the carbamate carbonyl, although this would likely require activation of the carbonyl group.
Transformation of Bromo- and Nitro-Substituents on the Phenyl Ring
The bromo and nitro groups on the phenyl ring are valuable handles for further molecular elaboration.
The nitro group is readily reduced to a primary amine under various conditions. wikipedia.org The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of other reducible or sensitive functional groups like the bromine atom and the benzyl group of the carbamate.
Catalytic hydrogenation is a common method, but the choice of catalyst is important. commonorganicchemistry.com While palladium on carbon (Pd/C) is highly effective, it can also promote dehalogenation of aryl bromides. commonorganicchemistry.comorganic-chemistry.org Raney nickel is often a better choice for reducing nitro groups while preserving aryl halides. commonorganicchemistry.com Other methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl, Zn/AcOH) or sodium hydrosulfite, which offer mild conditions and good functional group tolerance. wikipedia.orgcommonorganicchemistry.com The resulting aniline (B41778) is a key intermediate for a vast array of subsequent transformations, including diazotization and Sandmeyer reactions.
The bromine atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino substituents, respectively. Furthermore, the bromo group can undergo metal-halogen exchange with strong bases like organolithiums, providing an alternative route to lithiated intermediates, which can then react with electrophiles.
| Functional Group | Transformation | Typical Reagents | Potential Products | Key Considerations |
| Nitro (-NO2) | Reduction to Amine | H2/Raney Ni; Fe/HCl; SnCl2; Zn/AcOH | Benzyl (3-bromo-5-aminophenyl)carbamate | Chemoselectivity is crucial to avoid dehalogenation (common with Pd/C). commonorganicchemistry.comorganic-chemistry.org |
| Bromo (-Br) | Cross-Coupling Reactions | Pd or Cu catalysts with boronic acids, stannanes, alkenes, alkynes, etc. | Biaryls, substituted alkenes, alkynes, etc. | The choice of catalyst and ligands is critical for reaction efficiency. |
| Bromo (-Br) | Metal-Halogen Exchange | n-BuLi, t-BuLi | Aryllithium species | Occurs at low temperatures; competes with DoM directed by the carbamate. |
Cross-Coupling Reactions of Aryl Bromides (e.g., Suzuki Cross-Coupling)
The carbon-bromine bond in this compound serves as a key reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. nih.gov
The general mechanism for the Suzuki coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
For this compound, the presence of the electron-withdrawing nitro group is expected to enhance the rate of the initial oxidative addition step, making the aryl bromide more reactive. researchgate.net However, studies on related substrates have shown that nitro groups can sometimes lead to lower yields in Suzuki couplings, indicating a delicate balance of electronic effects and potential side reactions.
Research on analogous ortho-bromoanilines has demonstrated that Suzuki-Miyaura reactions can be performed with high efficiency and tolerance for a variety of functional groups, including nitro substituents. nih.govrsc.org In one study, a nitrated substrate was shown to couple smoothly, with the product conveniently precipitating from the reaction mixture, simplifying purification. nih.gov This suggests that the Suzuki coupling of this compound is a feasible transformation for introducing new aryl or alkyl substituents at the C3 position.
Table 1: Representative Suzuki-Miyaura Reaction of this compound
| Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| This compound, Phenylboronic acid | Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), Toluene/Ethanol/H₂O (solvent), 80 °C | Benzyl (5-nitro-[1,1'-biphenyl]-3-yl)carbamate | Good to Excellent (Expected) |
Reduction of Nitro Groups and Subsequent Functionalization
The nitro group on the aromatic ring of this compound is a versatile functional group that can be readily reduced to a primary amine (aniline). This transformation is one of the most fundamental and widely used reactions in organic synthesis for introducing an amino group into aromatic systems. wikipedia.org
A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient approach. organic-chemistry.org Another widely used method involves the use of metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org
A critical aspect of this reduction is chemoselectivity. The chosen reaction conditions must selectively reduce the nitro group without affecting the aryl bromide or the benzyl carbamate functionalities. Reductions with sulfurated sodium borohydride, for instance, have been shown to reduce aromatic nitro groups while leaving halide and ester groups intact. cdnsciencepub.com Similarly, catalytic transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) and Pd/C can effectively reduce nitroarenes while preserving bromo substituents. organic-chemistry.org
Once the nitro group is reduced to form Benzyl (3-amino-5-bromophenyl)carbamate, the resulting amino group provides a new site for a wide array of chemical modifications. This primary amine is nucleophilic and can undergo reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
This two-step sequence of reduction followed by functionalization significantly expands the synthetic utility of the parent molecule.
Table 2: Reduction of this compound and Subsequent Functionalization
| Reaction Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| Reduction | This compound | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | Benzyl (3-amino-5-bromophenyl)carbamate |
| Functionalization (Acetylation) | Benzyl (3-amino-5-bromophenyl)carbamate | Acetic anhydride, Pyridine, Room Temp | Benzyl (3-acetamido-5-bromophenyl)carbamate |
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are instrumental in confirming the identity and purity of Benzyl (B1604629) (3-bromo-5-nitrophenyl)carbamate, providing detailed information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
While specific ¹H and ¹³C NMR data for Benzyl (3-bromo-5-nitrophenyl)carbamate are not widely available in the public domain, the anticipated spectra would provide a definitive map of the proton and carbon environments within the molecule. The proton NMR would be expected to show distinct signals for the aromatic protons on both the benzyl and nitrophenyl rings, as well as the methylene (B1212753) protons of the benzyl group and the N-H proton of the carbamate (B1207046) linkage. Similarly, the ¹³C NMR would reveal the chemical shifts for each unique carbon atom, including the carbonyl carbon of the carbamate.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although the complete IR spectrum for this compound is not publicly detailed, the characteristic absorption bands for its key functional groups can be predicted.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (carbamate) | 3400-3200 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (carbamate) | 1750-1680 |
| N=O Stretch (nitro group) | 1550-1490 and 1350-1300 |
| C-N Stretch | 1350-1000 |
| C-Br Stretch | 700-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry (EIMS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. Electron ionization mass spectrometry (EIMS) would reveal characteristic fragmentation patterns, aiding in structural elucidation. However, specific mass spectrometry data for this compound is not available in published literature.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography offers the most definitive three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. A search of crystallographic databases did not yield a crystal structure for this specific compound.
Theoretical and Computational Investigations
Computational chemistry provides theoretical insights that complement experimental data. Techniques such as Density Functional Theory (DFT) could be employed to calculate the optimized geometry, spectroscopic properties (NMR, IR, UV-Vis), and electronic structure of this compound. Such studies would allow for a deeper understanding of its molecular orbitals, charge distribution, and reactivity. At present, no specific computational studies for this compound have been reported in the scientific literature.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, particularly using the B3LYP hybrid functional combined with a suitable basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netepstem.net This optimization minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
Furthermore, DFT calculations yield crucial electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | --- | Electron donating ability |
| LUMO Energy | --- | Electron accepting ability |
| HOMO-LUMO Gap | --- | Chemical reactivity and stability |
| Dipole Moment | --- | Polarity and intermolecular interactions |
| Polarizability | --- | Response to an external electric field |
Note: Specific values are pending dedicated computational studies on this molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govscispace.com This extension of DFT is used to calculate the excited states of molecules, which allows for the prediction of their electronic absorption spectra, including the maximum absorption wavelength (λmax). cnr.itresearchgate.net By simulating the absorption spectrum, researchers can gain insights into the electronic transitions occurring within the molecule upon irradiation. nih.gov The choice of functional and basis set can influence the accuracy of these predictions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govnih.gov The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbamate groups, and the bromine atom, indicating these as potential sites for electrophilic interaction.
Mulliken Charge Analysis for Reactivity Prediction
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. researchgate.net While it has known limitations, it provides a qualitative understanding of the charge distribution and can be used to predict atomic sites susceptible to electrostatic interactions. The calculated Mulliken charges on each atom of this compound would offer insights into its reactivity, complementing the information derived from MEP mapping.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.gov In the context of this compound, docking simulations could be performed against various protein targets to explore its potential as a therapeutic agent. The results would be presented as a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein X | --- | --- |
| Protein Y | --- | --- |
| Protein Z | --- | --- |
Note: This table is illustrative and requires specific docking studies to be populated.
Applications in Organic Synthesis and Chemical Biology
Carbamates as Amine and Amino Acid Protecting Groups
In multi-step organic synthesis, particularly in peptide chemistry, it is crucial to temporarily mask the high reactivity and basicity of amine functional groups to prevent unwanted side reactions. chem-station.com Carbamates are among the most popular and effective choices for this purpose, serving as "protecting groups". chem-station.commasterorganicchemistry.com They effectively decrease the nucleophilicity of the amine nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl group. masterorganicchemistry.com The benzyl (B1604629) carbamate (B1207046) group, often abbreviated as Cbz or Z, is a classic example, prized for its ease of installation and selective removal. total-synthesis.com
The synthesis of complex molecules like peptides or natural products often requires the presence of multiple protecting groups on a single molecule. ub.eduresearchgate.net An effective synthesis demands that each protecting group can be removed selectively without affecting the others. This concept is known as an "orthogonal strategy". masterorganicchemistry.comub.edu Carbamates are central to this approach because different types of carbamates can be cleaved under distinct and non-interfering conditions. chem-station.com
For instance, the Benzyl carbamate (Cbz) group is selectively removed by catalytic hydrogenation. masterorganicchemistry.com This allows it to be used alongside other common amine protecting groups such as tert-butyloxycarbonyl (Boc), which is removed with acid, and 9-fluorenylmethoxycarbonyl (Fmoc), which is removed by a base like piperidine. masterorganicchemistry.comresearchgate.net This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to build a polypeptide chain. ub.eduresearchgate.net
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Mechanism |
|---|---|---|---|
| Benzyl Carbamate | Cbz or Z | H₂, Pd/C (Catalytic Hydrogenolysis) | Reductive Cleavage |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-induced β-elimination |
The primary method for cleaving the benzyl carbamate (Cbz) group is catalytic hydrogenolysis, typically using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). total-synthesis.com This process is exceptionally mild, proceeding at neutral pH and room temperature, which preserves many other sensitive functional groups. total-synthesis.com Following the cleavage of the benzylic C-O bond, the resulting carbamic acid spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. total-synthesis.com
However, the compatibility of this method with other functional groups must be considered. Functional groups that are also susceptible to reduction, such as alkenes, alkynes, and other nitro groups, may be reduced under hydrogenation conditions. This is a critical consideration for Benzyl (3-bromo-5-nitrophenyl)carbamate, as the nitro group on the phenyl ring would likely be reduced simultaneously.
Building Blocks for Pharmaceutical and Biologically Active Compounds
Beyond its role as a protected amine, this compound is a valuable building block for synthesizing pharmaceutical and biologically active compounds. nih.govacs.org The substituted phenyl ring is not merely a carrier for the carbamate; it is a functionalized scaffold. The bromo and nitro substituents are strategically positioned to act as reactive sites for further molecular elaboration, enabling the construction of more complex structures. scienceopen.com
The compound serves as a direct precursor for a wide array of more complex carbamic acid derivatives. While the carbamate group itself can be retained, the aromatic ring can be modified through reactions targeting the bromine atom and the nitro group. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. This dual reactivity allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs. researchgate.net
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, representing over 85% of all biologically active compounds. nih.govnih.gov this compound is an ideal intermediate for the synthesis of such ring systems. frontiersin.org A common synthetic strategy involves the reduction of the nitro group to an aniline (B41778). This newly formed amino group, in concert with the adjacent bromo substituent, provides the necessary components for intramolecular cyclization reactions. For example, a subsequent palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) could be employed to forge a new heterocyclic ring, leading to the formation of scaffolds such as substituted benzimidazoles or other fused N-heterocycles that are prevalent in medicinal chemistry. nih.gov
Role in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are then screened for biological activity to identify promising lead compounds. Carbamates, including derivatives like this compound, are well-suited for this approach, especially when combined with solid-phase synthesis techniques. acs.orgnih.gov
The process might involve anchoring the molecule to a solid support (e.g., a resin). Once immobilized, the two reactive sites on the aromatic ring—the bromo group and the nitro group (or its reduced amine form)—can be exposed to a diverse array of reactants in a parallel or split-and-pool fashion. For instance, an array of boronic acids could be used in a Suzuki reaction at the bromine position, while a variety of acyl chlorides could be used to acylate the amine derived from the nitro group. This systematic approach allows for the generation of hundreds or thousands of unique compounds from a single starting scaffold, significantly accelerating the early stages of drug development. nih.govacs.org
Chemical Probe Development Utilizing Carbamate Functionality
The carbamate group is a versatile functional group in the design of chemical probes due to its structural and electronic properties. As a hybrid of an amide and an ester, the carbamate linkage offers a balance of stability and reactivity, which can be fine-tuned for specific applications in chemical biology. The carbamate moiety can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in probes designed to interact with biological targets such as enzymes and receptors.
In the context of chemical probe development, the carbamate functionality within a molecule like this compound can serve several purposes. The stability of the carbamate bond is a key feature, providing a robust scaffold for the attachment of reporter tags or reactive groups. This stability ensures the integrity of the probe during biological experiments.
Furthermore, the carbamate group can influence the conformational properties of a molecule. The delocalization of the nitrogen lone pair into the carbonyl group imposes a degree of conformational rigidity, which can be advantageous in designing probes with high specificity for their intended biological targets. The substituents on both the nitrogen and oxygen atoms of the carbamate can be systematically modified to optimize the probe's properties, including its solubility, cell permeability, and binding affinity.
Medicinal Chemistry and Biological Activity Profiles
Carbamate (B1207046) Functionality as a Pharmacophore in Drug Design
The carbamate group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in a wide array of approved drugs and prodrugs. nih.gov Its prevalence in medicinal chemistry can be attributed to its chemical and proteolytic stability, its ability to permeate cell membranes, and its capacity to form crucial interactions with biological targets. nih.govorientjchem.org The structural versatility of carbamates allows for the modulation of biological and pharmacokinetic properties through substitution at the amino and carboxyl termini. nih.gov
Carbamates are well-documented inhibitors of various enzymes, with cholinesterases being a prominent target. acs.orgnih.gov The mechanism of inhibition typically involves the carbamylation of a serine residue within the active site of the enzyme. acs.org This process forms a covalent bond, rendering the enzyme temporarily inactive. researchgate.net Unlike organophosphates, which cause irreversible inhibition, the carbamyl-enzyme complex can undergo hydrolysis, leading to the regeneration of the active enzyme. researchgate.net This characteristic has led to the classification of carbamates as pseudo-irreversible or reversible inhibitors. acs.orgresearchgate.net
This inhibitory action on cholinesterases, such as acetylcholinesterase (AChE), leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease. nih.gov The carbamate moiety in drugs like rivastigmine (B141) is crucial for this inhibitory activity. nih.gov
The interaction of carbamates with biological targets is multifaceted. The carbamate functionality can participate in hydrogen bonding through its carbonyl group and the NH moiety, contributing to the binding affinity of a drug to its target receptor or enzyme. nih.govacs.org Furthermore, the planar nature of the carbamate bond can impose conformational constraints on a molecule, which can be advantageous for achieving a specific binding orientation. nih.govacs.org The ability of carbamates to act as a bioisosteric replacement for amide bonds also contributes to their utility in drug design, often enhancing metabolic stability. nih.gov
Antimicrobial Research Potential
While specific studies on the antimicrobial activity of Benzyl (B1604629) (3-bromo-5-nitrophenyl)carbamate are not available, research on structurally related compounds suggests a potential for such activity. The presence of both a bromine atom and a nitro group on the phenyl ring are features often associated with antimicrobial properties.
Studies on various carbamate derivatives have demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates, which share a similar benzyl carbamate core, exhibited potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. The structure of the ester group was found to have a profound effect on the antibacterial activity.
To illustrate the potential antibacterial efficacy, the following table presents data from a study on (3-benzyl-5-hydroxyphenyl)carbamate derivatives against various Gram-positive bacterial strains.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
|---|---|---|---|
| Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 8 | 4 | 8 |
| 4,4-Dimethylcyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 4 | 4 | 8 |
| Cyclopentyl (3-benzyl-5-hydroxyphenyl)carbamate | 16 | 8 | 16 |
The potential of carbamate-containing molecules in the fight against tuberculosis has been a subject of significant research. A notable study on (3-benzyl-5-hydroxyphenyl)carbamates revealed their potent inhibitory activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant strains. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 0.625–6.25 µg/mL. nih.gov
The following interactive table showcases the antitubercular activity of selected (3-benzyl-5-hydroxyphenyl)carbamate derivatives.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | MDR-TB strain 1 MIC (µg/mL) | MDR-TB strain 2 MIC (µg/mL) |
|---|---|---|---|
| Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 1.25 | 1.25 | 2.5 |
| 4,4-Dimethylcyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 0.625 | 0.625 | 1.25 |
| Cyclopentyl (3-benzyl-5-hydroxyphenyl)carbamate | 2.5 | 5.0 | 5.0 |
The precise mechanism of action for the antimicrobial effects of many carbamate derivatives is still under investigation. However, for some antibacterial carbamates, evidence suggests that they may target the bacterial cell wall. dntb.gov.ua The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and is a well-established target for many antibiotics. sigmaaldrich.comlibretexts.org It is proposed that certain carbamates may interfere with the enzymes involved in the biosynthesis of peptidoglycan, leading to a weakened cell wall and eventual cell lysis. biomol.comlumenlearning.com This mechanism of action would be consistent with the observed activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.
Anticancer Research and Cell Cycle Modulation
The carbamate functional group is a structural element in many compounds developed for cancer therapy. nih.govresearchgate.net Research into derivatives containing similar structural features, such as bromo and nitro substitutions on an aromatic ring, provides insight into potential anticancer mechanisms. For instance, various carbamate derivatives of the natural sesquiterpene Melampomagnolide B have been synthesized and evaluated for their anti-cancer activity against numerous human cancer cell lines. nih.govresearchgate.net Similarly, novel colchicine (B1669291) derivatives, including N-carbamates of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicine, have demonstrated potent anti-proliferative activity against primary acute lymphoblastic leukemia and breast cancer cells. duke.edu
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology because of its crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is a valuable approach in cancer treatment. otavachemicals.com Small-molecule inhibitors often target the ATP-binding site of the receptor. nih.gov
While Benzyl (3-bromo-5-nitrophenyl)carbamate has not been specifically tested, related structures have been investigated as VEGFR-2 inhibitors. For example, in the design of novel kinase inhibitors, a terminal hydrophobic moiety, which can be a substituted phenyl or a benzyl group, is often incorporated to interact with the receptor. nih.gov A study on piperazinylquinoxaline-based derivatives identified several potent VEGFR-2 inhibitors, demonstrating that molecules with specific structural features can inhibit VEGFR-2 at sub-micromolar concentrations. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 11 | 0.192 |
| Compound 13b | 0.245 |
| Compound 10e | 0.311 |
| Compound 13a | 0.389 |
| Sorafenib (Reference) | 0.082 |
Data sourced from a study on new piperazinylquinoxaline-based derivatives as VEGFR-2 inhibitors. nih.gov
Targeting apoptosis (programmed cell death) and inducing cell cycle arrest are key strategies for developing new cancer therapeutics. mdpi.commdpi.com Research on related carbamate and nitrophenyl-containing compounds shows that these structural motifs can be involved in these cellular processes.
For example, N-nitrosocarbofuran, a metabolite of the carbamate pesticide carbofuran, has been shown to induce apoptosis and cause significant G2/M cell cycle arrest in Chinese hamster lung (CHL) cells. nih.gov The study demonstrated that this compound, but not its parent carbofuran, inhibited cell growth and activated caspase-3, an executioner enzyme in the apoptotic cascade. nih.gov Furthermore, a study on novel 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group found that the most effective compound induced apoptosis and arrested the cell cycle at the G2/M phase in HEGP2 liver cancer cells. researchgate.net The balance between cell cycle arrest and apoptosis is crucial for maintaining cellular homeostasis, and disruption of these processes is a hallmark of cancer. mdpi.com
| Compound Class | Cell Line | Observed Effect | Source |
|---|---|---|---|
| N-nitrosocarbamate | CHL | G2/M Arrest | nih.gov |
| Nitrophenyl-isoquinoline | HEGP2 | G2/M Arrest | researchgate.net |
| Fucoxanthin | MDA-MB-231 & MDA-MB-468 | G1 Arrest | mdpi.com |
| Prunetrin | Hep3B | G2/M Arrest | mdpi.comnih.gov |
Other Biological Activities of Related Carbamate Derivatives
The carbamate scaffold is versatile and has been incorporated into molecules exhibiting a range of biological activities beyond anticancer effects. scholarsresearchlibrary.com By modifying the substituents on the amino and carboxyl ends of the carbamate group, researchers can modulate pharmacokinetic properties and biological activities. nih.gov
Several studies have investigated the antioxidant properties of carbamate derivatives. researchgate.netnih.gov These compounds can exert protective effects by preventing the development of oxidative stress. researchgate.net For instance, certain aryl carbamates have demonstrated the ability to inhibit the generation of the superoxide (B77818) anion radical (O₂⁻•). researchgate.net Another study synthesized a series of carbamates and evaluated their antioxidant potential, finding that N-3-benzoic-N′,N′-diethyl carbamate exhibited moderate activity in a DPPH radical scavenging assay. researchgate.net Exposure of cells to some carbamates can also lead to a depletion of intracellular reduced glutathione (B108866) (GSH) and an induction of antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx), indicating an effect on cellular redox systems. nih.gov
Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are mediators of inflammation. rsc.org The inhibition of LOX is therefore a target for developing anti-inflammatory agents. rsc.org Various compounds, including some carbamate derivatives, have been studied as LOX inhibitors. nih.govdergipark.org.tr A series of N-hydroxycarbamates were synthesized and found to possess 5-lipoxygenase inhibiting activity. nih.gov The search for new LOX inhibitors is an active area of research, with many natural and synthetic compounds being evaluated for their potential to modulate inflammatory pathways. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Carbamates
The biological activity of carbamate-containing molecules is highly dependent on their chemical structure. nih.govacs.org Structure-activity relationship (SAR) studies help to elucidate how different functional groups and their positions on the core scaffold influence the compound's efficacy and mechanism of action.
The carbamate group itself is considered an "amide-ester" hybrid, which provides chemical stability and the ability to participate in hydrogen bonding with biological targets. nih.govacs.org The substituents on both the nitrogen and oxygen atoms of the carbamate are critical. Varying these groups can modulate lipophilicity, steric hindrance, and electronic properties, which in turn affect target binding and pharmacokinetic profiles. nih.gov
For the specific case of a molecule like this compound, SAR studies on related compounds suggest that each component plays a role:
Halogen Substituents : The presence of a bromine atom on the phenyl ring can significantly increase anticancer activity. mdpi.com Halogens can form "halogen bonds," an attractive interaction that may improve binding affinity to a target protein. mdpi.com The position of the halogen is also a critical determinant of its biological effect. mdpi.com
Nitro Group : A nitro group on an aromatic ring can also boost biological activity. In one study, a nitro group was found to enhance anticancer effects by affecting the melting temperature of DNA. mdpi.com
Benzyl Group : The benzyl group attached to the carbamate oxygen provides a hydrophobic and aromatic moiety that can engage in various interactions within a protein's binding pocket, which is a common feature in many kinase inhibitors. nih.gov
By systematically modifying these different structural components, medicinal chemists can optimize the biological activity of carbamate derivatives to develop more potent and selective therapeutic agents. acs.org
Influence of Phenyl Ring Substituents (Bromo, Nitro) on Biological Outcomes
The biological activity of aryl carbamates is significantly modulated by the nature and position of substituents on the aromatic ring. In this compound, the phenyl ring is decorated with two potent electron-withdrawing groups: a bromine atom and a nitro group, positioned meta to each other. These substituents exert considerable influence through a combination of electronic and steric effects.
The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects, which can delocalize π-electrons from the benzene (B151609) ring. nih.gov This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by residues, such as serine, in the active site of enzymes. nih.gov This enhanced reactivity can lead to more potent inhibition through faster rates of carbamoylation, a common mechanism for carbamate inhibitors. nih.gov For example, studies on O-phenyl carbamates as inhibitors of fatty acid amide hydrolase (FAAH) have shown that electron-withdrawing groups increase the compound's reactivity and promote faster covalent bonding with the catalytic serine in the enzyme's active site. nih.gov
The position of the nitro group is also critical. Research on various nitroaromatic compounds has demonstrated that the specific placement on the aromatic ring can significantly influence mutagenicity and carcinogenicity. nih.gov In some contexts, the nitro group is essential for activity; for instance, the antitubercular activity of 5-nitrophenantroline was found to be dependent on the C5 nitro group, with its replacement by bromo or chloro substituents leading to a tenfold decrease in activity. nih.gov
| Substituent | Electronic Effect | Observed Influence on Biological Activity in Analogous Compounds | Reference |
|---|---|---|---|
| Nitro (NO₂) | Strongly electron-withdrawing (Resonance and Inductive) | Increases carbamate reactivity, promoting faster covalent enzyme inhibition. Essential for activity in certain antitubercular agents. | nih.govnih.gov |
| Bromo (Br) | Electron-withdrawing (Inductive) | Modulates lipophilicity and can participate in halogen bonding. Influences anti-algal activity in salicylanilide (B1680751) analogues. | mdpi.com |
Impact of Benzyl Moiety Modifications on Potency and Selectivity
The benzyl group of this compound represents the "leaving group" in the context of enzyme inhibition by carbamoylation, but it also plays a crucial role in the initial binding and orientation of the inhibitor within the active site of a target protein. Modifications to this moiety can therefore have a substantial impact on both the potency and selectivity of the compound.
The benzyl group itself provides a combination of hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in an enzyme's active site. The flexibility of the benzyl group allows it to adopt various conformations to optimize these favorable interactions.
Structure-activity relationship studies on various compound classes containing a benzyl group have consistently shown that substitutions on its phenyl ring can fine-tune biological activity. For example, in a series of indazole derivatives, substituting the benzyl ring with fluoro or cyano groups at the ortho position led to enhanced inhibitory activity against soluble guanylate cyclase (sGC). nih.gov This suggests that even small electronic or steric changes can improve binding affinity.
Furthermore, extending the benzyl moiety or replacing it with other arylmethyl groups can allow the molecule to probe additional pockets within the active site. In the development of 17β-hydroxysteroid dehydrogenase inhibitors, extending the length of a benzylamine-linked molecule was explored as a strategy to interact with other hydrophobic regions and the enzyme's cofactor, thereby improving potency. nih.gov The spatial flexibility in the region of the active site that accommodates the benzyl group is often a key determinant of inhibitor potency. nih.gov
The selectivity of an inhibitor can also be dramatically altered by modifying the benzyl group. Different isoforms of an enzyme may have subtle differences in the size and shape of the active site pocket that accommodates this group. A modification that enhances binding to one isoform might introduce a steric clash or an unfavorable interaction in another, thus improving selectivity. For instance, in the design of cholinesterase inhibitors, the structural complementarity of the carbamate to the enzyme's active site is a critical determinant of its activity and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The benzyl group plays a significant role in establishing this complementarity.
| Modification Type | Potential Impact | Example from Analogous Compound Series | Reference |
|---|---|---|---|
| Substitution on Benzyl Ring (e.g., F, CN) | Alters electronic properties and steric profile, potentially improving binding affinity. | Ortho-fluoro or -cyano substitution on the benzyl ring of an indazole derivative enhanced sGC inhibitory activity. | nih.gov |
| Extension or Replacement of Benzyl Group | Allows interaction with additional pockets in the enzyme active site, potentially increasing potency. | Extending benzylamine-linked inhibitors was explored to access additional hydrophobic regions of 17β-hydroxysteroid dehydrogenase. | nih.gov |
| Change in Arylmethyl Group (e.g., Naphthylmethyl) | Modifies hydrophobicity and potential for π-stacking, affecting both potency and selectivity. | Different benzyl-type carbamate protecting groups show varied chemical reactivity, indicating distinct electronic and steric properties. | nih.gov |
Future Research Directions and Therapeutic Prospects
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net The future development of Benzyl (B1604629) (3-bromo-5-nitrophenyl)carbamate hinges on creating novel, sustainable synthetic routes that align with the principles of green chemistry.
Phosgene-Free Alternatives: A primary goal is the complete avoidance of phosgene. Modern approaches utilize safer carbonyl sources. One promising avenue is the use of carbon dioxide (CO₂), a renewable, non-toxic, and abundant C1 source. rsc.orgpsu.edu A potential sustainable route for Benzyl (3-bromo-5-nitrophenyl)carbamate could involve the reaction of 3-bromo-5-nitroaniline (B1329233) with CO₂ in the presence of a suitable catalyst to form a carbamate anion, which is then reacted with benzyl halide. nih.gov Another green approach involves using urea (B33335) as the carbonyl source in conjunction with a reusable heterogeneous catalyst, such as TiO₂–Cr₂O₃/SiO₂, to react with amines and alcohols. rsc.org
Catalytic Innovations: Research into novel catalytic systems can enhance efficiency and sustainability. This includes the development of metal-based or organocatalysts that can facilitate carbamate formation under milder conditions with higher yields. For instance, a recently developed method utilizes tert-butoxide lithium as the sole base to directly convert Boc-protected amines into carbamates, eliminating the need for toxic reagents and metal catalysts. rsc.org Adapting such a method could provide a streamlined and environmentally friendly synthesis.
Solvent and Energy Considerations: Future synthetic protocols should prioritize the use of green solvents, such as water or bio-based solvents, or even solvent-free conditions. ijacskros.com Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption, as has been successfully applied to other complex carbamate syntheses. nih.gov
A hypothetical comparison of synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Phosgene Method | 3-bromo-5-nitroaniline, Phosgene, Benzyl alcohol | Well-established, potentially high yield | Highly toxic reagent (phosgene), harsh conditions |
| CO₂-Based "Green" Route | 3-bromo-5-nitroaniline, CO₂, Benzyl bromide, Catalyst (e.g., Cs₂CO₃) | Sustainable C1 source, non-toxic, reduced waste. psu.edu | Requires optimization of catalyst and reaction conditions for efficiency |
| Urea-Based Route | 3-bromo-5-nitroaniline, Urea, Benzyl alcohol, Heterogeneous catalyst | Avoids phosgene, uses a common reagent, catalyst is reusable. rsc.org | May require high temperatures, catalyst stability over time |
| Boc-Amine Conversion | Boc-(3-bromo-5-nitrophenyl)amine, Benzyl alcohol, t-BuOLi | Metal-free, avoids toxic reagents, high yields for various substrates. rsc.org | Requires pre-synthesis of the Boc-protected amine |
Advanced Mechanistic Studies on Reactivity and Biological Interactions
A deep understanding of the reaction mechanisms is crucial for optimizing synthesis and predicting biological activity. For this compound, the electron-withdrawing nature of the bromo and nitro groups on the phenyl ring significantly influences the reactivity of the carbamate linkage.
Chemical Reactivity: The carbamate group is an "amide-ester" hybrid, and its stability is influenced by resonance. nih.gov The strong electron-withdrawing substituents on the phenyl ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org Advanced mechanistic studies, using techniques like Density Functional Theory (DFT), could elucidate the transition states and reaction pathways for its synthesis and hydrolysis. researchgate.net Experimental studies involving kinetic analysis under varying pH conditions can quantify the stability of the carbamate bond, which is crucial for its potential use as a prodrug. nih.gov
Biological Interactions: If developed as a therapeutic agent, the carbamate moiety could act as a pseudo-irreversible inhibitor by carbamoylating a serine residue in the active site of a target enzyme, such as a cholinesterase. mdpi.com The substituents on the phenyl ring would serve as the "carrier" scaffold, guiding the molecule to the active site. Mechanistic studies would involve:
Enzyme Kinetics: To determine the type of inhibition (reversible, irreversible, or pseudo-irreversible) and the rates of carbamoylation and decarbamoylation. mdpi.com
Spectroscopic and Crystallographic Analysis: To visualize the binding mode and covalent interactions between the carbamate derivative and the target protein.
Computational Modeling: To simulate the reaction pathway of carbamoylation at a quantum mechanical level, providing insights into the role of specific amino acid residues in the catalytic process. rsc.orgrsc.org
Rational Design of Next-Generation Carbamate-Based Therapeutics
The core structure of this compound offers multiple points for modification, making it an excellent candidate for rational drug design. The goal is to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. nih.govnih.gov This involves synthesizing a library of analogs by modifying three key positions:
The Benzyl Group: Replacing it with other substituted benzyl, alkyl, or heterocyclic moieties to explore interactions with different pockets of a target's active site.
The Bromo Substituent: Replacing it with other halogens (Cl, F) or hydrogen bond donors/acceptors to fine-tune binding affinity and electronic properties.
The Nitro Substituent: Modifying its position or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to modulate reactivity and target interactions. acs.org
These SAR studies can transform a preliminary hit compound into a lead candidate with optimized properties, as illustrated in the hypothetical data in Table 2.
Table 2: Hypothetical SAR Data for this compound Analogs against a Target Enzyme
| Compound ID | R¹ (Alcohol Moiety) | R² (Phenyl Substituent) | R³ (Phenyl Substituent) | IC₅₀ (nM) |
|---|---|---|---|---|
| Parent | Benzyl | 3-Bromo | 5-Nitro | 500 |
| Analog-1 | 4-Fluorobenzyl | 3-Bromo | 5-Nitro | 250 |
| Analog-2 | Benzyl | 3-Chloro | 5-Nitro | 400 |
| Analog-3 | Benzyl | 3-Bromo | 5-Cyano | 150 |
| Analog-4 | Cyclohexylmethyl | 3-Bromo | 5-Nitro | 800 |
Prodrug Strategies: The carbamate linkage is well-suited for creating prodrugs, which can improve a drug's stability, solubility, or delivery. nih.gov For example, the carbamate could be designed to be stable in systemic circulation but cleaved by specific enzymes at a target site, releasing an active amine or phenol. The rate of hydrolysis can be tuned by modifying the electronic properties of the phenyl ring. nih.gov
Exploration of New Biological Targets and Disease Areas for this compound Derivatives
The diverse biological activities of carbamates, combined with the unique properties of nitroaromatic and bromophenyl compounds, suggest that derivatives of this compound could be active against a wide range of biological targets.
Cholinesterase Inhibition: Carbamates are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com Derivatives could be designed as selective inhibitors for either enzyme, which may offer therapeutic advantages. acs.org
Anticancer Activity: Nitro-containing compounds have been extensively investigated as antineoplastic agents. nih.gov The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that damage DNA. tandfonline.com Furthermore, bromophenol derivatives have shown promise as anticancer agents by inducing apoptosis through ROS-mediated pathways. nih.gov The combination of these moieties in a carbamate scaffold presents a novel strategy for developing targeted anticancer drugs.
Antimicrobial and Antiparasitic Targets: Nitroaromatic compounds, like metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa. nih.gov The mechanism often involves the reductive activation of the nitro group by microbial enzymes. nih.gov Derivatives of this compound could be screened against a panel of clinically relevant pathogens, including drug-resistant strains of Mycobacterium tuberculosis, Pseudomonas aeruginosa, and various fungi. nih.gov
Other Enzyme Families: The reactivity of the carbamate group makes it a versatile warhead for inhibiting various enzyme classes, particularly serine hydrolases. Future research could involve screening a library of derivatives against targets like fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and various proteases, which are implicated in pain, inflammation, and metabolic disorders. ijpsdronline.comsemanticscholar.org
Integration of Computational Methods for Predictive Design and Optimization
In silico techniques are indispensable in modern drug discovery for accelerating the design and optimization process. mdpi.com Integrating computational methods will be crucial for efficiently exploring the therapeutic potential of this compound derivatives.
Molecular Docking and Dynamics: Structure-based design will begin with molecular docking to predict how synthesized analogs bind to the active sites of various targets (e.g., AChE, kinases, microbial enzymes). mdpi.comnih.gov These docking studies can rationalize SAR data and guide the design of new compounds with improved binding affinity. Molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complexes over time. mdpi.com
Pharmacophore Modeling and Virtual Screening: Based on the structures of active compounds, pharmacophore models can be generated. These models define the essential spatial arrangement of features required for biological activity and can be used to screen large virtual libraries of compounds to identify novel hits with diverse chemical scaffolds. ijpsdronline.com
ADMET Prediction: A critical aspect of drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov A variety of in silico models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., hepatotoxicity, mutagenicity) early in the design phase. nih.govjonuns.comresearchgate.net This allows researchers to prioritize compounds with a higher probability of success in preclinical and clinical development, saving time and resources.
By leveraging these computational tools, the development of therapeutics based on the this compound scaffold can be pursued in a more targeted, efficient, and predictive manner.
Q & A
Q. What are the common synthetic routes for Benzyl (3-bromo-5-nitrophenyl)carbamate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves reacting 3-bromo-5-nitroaniline with benzyl chloroformate under basic conditions. A standard protocol includes:
- Dissolving 3-bromo-5-nitroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
- Dropwise addition of benzyl chloroformate at 0°C under nitrogen atmosphere to minimize side reactions.
- Stirring at room temperature for 12–24 hours, followed by quenching with water and extraction.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical factors: Moisture control, stoichiometric excess of benzyl chloroformate (1.2 equiv), and inert atmosphere to prevent hydrolysis.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzyl group (δ ~5.1 ppm for CH2, δ ~128–135 ppm for aromatic carbons) and nitro/bromo substituents .
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 351.0).
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography (if crystals form): Resolve molecular geometry using SHELX programs .
Q. What are the key functional groups in this compound that influence its chemical reactivity?
- Methodological Answer :
- Nitro Group : Electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions.
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Carbamate : Protects amines during multi-step syntheses; cleavable under acidic (HBr/AcOH) or catalytic hydrogenation conditions.
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of bromo and nitro groups during synthesis to minimize by-products?
- Methodological Answer :
- Order of Functionalization : Nitration before bromination leverages the nitro group’s meta-directing effect to position bromine at the desired site .
- Protecting Groups : Use temporary protecting groups (e.g., acetyl) on the amine to prevent undesired nitration/bromination pathways.
- Kinetic Control : Conduct nitration at low temperatures (0–5°C) with fuming HNO3/H2SO4 to favor mononitration.
Q. When crystallographic (SHELX) and spectroscopic (NMR) data conflict, how can such discrepancies be resolved?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static solid-state geometry. Use variable-temperature NMR to assess rotational barriers (e.g., carbamate group) .
- Polymorphism : Screen for multiple crystal forms (e.g., via solvent recrystallization) and compare with computational models (DFT).
- Complementary Techniques : Validate with IR, Raman, or neutron diffraction if available.
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DCM vs. DMF) on carbamate hydrolysis rates.
- QSPR Models : Correlate substituent effects (Hammett σ constants) with experimental reaction rates.
Q. How does the electronic environment of the aromatic ring influence cross-coupling reactions, and what catalysts are most effective?
- Methodological Answer :
- Electronic Effects : The nitro group reduces electron density, making bromine less reactive in SNAr but suitable for palladium-catalyzed couplings.
- Catalyst Systems : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) for Suzuki-Miyaura couplings to mitigate steric hindrance from the nitro group .
- Optimization : Screen bases (Cs2CO3 vs. K3PO4) and solvents (toluene/EtOH) to enhance yields.
Q. What are the recommended storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Protect from light and moisture in amber vials under nitrogen at –20°C.
- Handling : Use gloveboxes for hygroscopic reactions; monitor decomposition via TLC or HPLC every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
